1H and 13C NMR Chemical Shift Assignments for 3,4,5,6,6-Pentamethylheptan-2-ol: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shift Assignments for 3,4,5,6,6-Pentamethylheptan-2-ol: A Comprehensive Analytical Guide
Executive Summary & Structural Context
3,4,5,6,6-Pentamethylheptan-2-ol (Molecular Formula: C₁₂H₂₆O[1]), widely known in the fragrance industry under the trade name Kohinool[2], is a highly branched saturated aliphatic alcohol[3]. While its application as a woody-amber olfactory agent is well-documented[2], its structural elucidation presents a formidable challenge for analytical chemists and drug development professionals.
The molecule's complexity arises from its dense aliphatic branching. Translating the IUPAC nomenclature into a 2D connectivity map reveals a critical structural feature: the C6 position is bonded to C5, C7 (a methyl group), and two additional methyl substituents. Consequently, the molecule terminates in a sterically bulky tert-butyl group attached to the C5 methine.
Furthermore, the molecule possesses four contiguous stereocenters (C2, C3, C4, and C5). This results in 24=16 possible stereoisomers (8 diastereomeric pairs). Because diastereomers exhibit different physical properties and magnetic environments, the NMR spectrum of the commercial mixture is not a single, clean set of peaks, but rather a complex, overlapping envelope of chemical shifts. This guide provides the foundational chemical shift assignments for the representative major signals and the self-validating 2D NMR workflow required to unambiguously resolve this complex system.
Stereochemical Complexity & Spectral Causality
When analyzing highly branched aliphatic chains, the causality behind the observed chemical shifts is driven by three primary factors:
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Electronegativity (-I Effect): The hydroxyl group at C2 strongly deshields the adjacent protons and carbons.
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Steric Polarization ( γ -gauche effect): The dense packing of methyl groups at C3, C4, and C5 forces the molecule into sterically hindered conformations. This steric compression typically shields the branched methyl carbons, pushing their ¹³C signals upfield.
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Magnetic Equivalence via Free Rotation: Despite the molecule's chirality, the rapid free rotation of the tert-butyl group around the C5-C6 bond averages the magnetic environment of its nine protons, collapsing them into a single, massive singlet.
¹H NMR Chemical Shift Assignments
The ¹H NMR spectrum of 3,4,5,6,6-pentamethylheptan-2-ol is characterized by severe spectral overlap in the upfield aliphatic region (0.8–1.8 ppm), punctuated by the distinct deshielded methine proton at C2.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Position | Multiplicity | Integration | Shift Range (ppm) | Mechanistic Causality & Notes |
| C2-H | Multiplet (m) | 1H | 3.70 – 3.90 | Strongly deshielded by the directly attached electronegative oxygen atom. |
| C2-OH | Broad Singlet (br s) | 1H | 1.50 – 2.00 | Exchangeable proton. Shift is highly concentration and temperature dependent due to intermolecular hydrogen bonding. |
| C3-H, C4-H, C5-H | Multiplets (m) | 3H | 1.30 – 1.80 | Complex overlapping methine protons. Extensive scalar coupling ( 3JHH ) and diastereomeric anisochrony cause broad, unresolved multiplets. |
| C1-H₃ | Doublet (d) | 3H | 1.10 – 1.20 | Split by the C2 methine proton. Deshielded relative to other methyls due to its β -position to the hydroxyl group. |
| C3-CH₃, C4-CH₃, C5-CH₃ | Doublets (d) | 9H | 0.85 – 1.05 | Branched methyls split by their respective adjacent methine protons. Overlapping signals due to similar aliphatic environments. |
| C6-(CH₃)₂, C7-H₃ | Singlet (s) | 9H | 0.88 – 0.92 | Forms the terminal tert-butyl group. Rapid bond rotation renders all 9 protons magnetically equivalent, resulting in a sharp, dominant singlet. |
¹³C NMR Chemical Shift Assignments
Carbon-13 NMR offers superior dispersion compared to proton NMR, making it the critical tool for identifying the specific diastereomeric composition of the mixture. The presence of the quaternary carbon (C6) is a key diagnostic anchor.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Position | Carbon Type | Shift Range (ppm) | Mechanistic Causality & Notes |
| C2 | CH | 70.0 – 73.0 | Deeply deshielded by the direct attachment to the hydroxyl oxygen. |
| C5 | CH | 45.0 – 48.0 | Deshielded by the massive steric bulk of the adjacent tert-butyl group ( α and β substituent effects). |
| C3 | CH | 41.0 – 44.0 | Deshielded due to its β -position relative to the electronegative hydroxyl group. |
| C4 | CH | 35.0 – 38.0 | Central methine carbon; standard aliphatic environment but heavily influenced by adjacent stereocenters. |
| C6 | C (Quaternary) | 33.0 – 35.0 | Quaternary carbon of the tert-butyl group. Validated by the absence of an HSQC correlation. |
| C6-(CH₃)₂, C7 | CH₃ | 27.0 – 29.0 | Three equivalent methyl carbons of the tert-butyl group. |
| C1 | CH₃ | 20.0 – 22.0 | Terminal methyl adjacent to the hydroxyl-bearing carbon. |
| C3-CH₃, C4-CH₃, C5-CH₃ | CH₃ | 11.0 – 16.0 | Branched methyls. Strongly shielded (shifted upfield) due to γ -gauche steric polarization from the dense carbon backbone. |
Advanced 2D NMR Workflow for Unambiguous Assignment
To deconvolve the overlapping aliphatic signals and assign the specific stereoisomers of 3,4,5,6,6-pentamethylheptan-2-ol, a rigorous, self-validating 2D NMR workflow is mandatory. Relying solely on 1D spectra for such a highly branched system will lead to assignment errors.
Figure 1: 2D NMR workflow for structural elucidation of complex aliphatic alcohols.
Step-by-Step Methodology
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1D Baseline & Exchange Validation: Acquire standard ¹H and ¹³C spectra. Self-Validation: To definitively assign the -OH peak, perform a D₂O shake experiment. Add 1-2 drops of deuterium oxide to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.5–2.0 ppm confirms the exchangeable hydroxyl proton.
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HSQC (Heteronuclear Single Quantum Coherence): Map all direct C-H bonds. Self-Validation: The carbon signal at ~34 ppm will show no cross-peaks in the HSQC spectrum, definitively proving it is the quaternary C6 carbon.
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COSY (Correlation Spectroscopy) & TOCSY (Total Correlation Spectroscopy): Use COSY to trace the continuous 3JHH scalar couplings from the deshielded C2-H (~3.80 ppm) down the chain to C3-H, C4-H, and C5-H. TOCSY is utilized to confirm that C1 through C5 belong to the same contiguous spin system.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the tert-butyl group to the main chain. Look for strong 3JCH correlations from the 9H singlet (~0.90 ppm) to the C5 methine carbon (~46 ppm), which proves the connectivity of the terminal bulky group.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Because the sample contains multiple diastereomers, NOESY is used to determine relative stereochemistry. Through-space correlations (< 5 Å) between the branched methyl groups will differentiate the syn and anti configurations of the chiral centers.
Sample Preparation & Acquisition Protocols
To ensure the trustworthiness and reproducibility of the NMR data, strict adherence to sample preparation protocols is required:
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Solvent System: Use >99.8% deuterated chloroform (CDCl₃) treated with silver foil to prevent acidic degradation of the alcohol. Ensure 0.03% v/v Tetramethylsilane (TMS) is included as an internal chemical shift reference (0.00 ppm).
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Concentration: For 1D ¹H NMR, a concentration of 20–30 mg/mL is optimal to prevent excessive viscosity and line broadening. However, for 1D ¹³C and HMBC experiments, increase the concentration to 80–100 mg/mL . This high concentration is a self-validating requirement to ensure sufficient signal-to-noise (S/N) ratio for the quaternary C6 carbon, which relaxes slowly and lacks NOE enhancement from directly attached protons.
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Temperature Control: Acquire data at a strictly regulated 298 K. If the highly sterically hindered backbone causes restricted rotation and subsequent line broadening of the C3/C4/C5 methyl signals, utilize Variable Temperature NMR (VT-NMR) and heat the sample to 323 K (50 °C) to induce rapid conformational averaging and sharpen the peaks.
References
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McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,4,5,6,6-pentamethylheptan-2-ol. Food and Chemical Toxicology, 48, S63-S66.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15219341, 2-Heptanol, 3,4,5,6,6-pentamethyl-.[Link]
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The Good Scents Company / Perflavory. Kohinool (amber carbinol) Odor Description and Usage.[Link]
